(E)-3-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid
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Description
(E)-3-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C16H12N2O3S2 and its molecular weight is 344.4. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antiangiogenic Effects
Thioxothiazolidinone derivatives have been synthesized and evaluated for their anticancer and antiangiogenic effects. These compounds demonstrated significant inhibition of tumor growth and endothelial proliferation in mouse models, suggesting potential applications in anticancer therapy. Such derivatives are candidates for further development due to their ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
Fluorescent Chemical Sensors
Certain thioxothiazolidin derivatives exhibit selective fluorescent quenching effects in the presence of metal ions like Co2+, indicating their potential use as fluorescent chemical sensors for metal ion detection. This selectivity towards Co2+ over other tested metal ions highlights the possibility of developing novel chemical sensors based on these compounds (Li Rui-j, 2013).
Photophysical Properties and Viscosity Studies
Novel thioxothiazolidin-based chromophores have been synthesized, showcasing interesting photophysical properties and solvent-induced viscosity changes. These studies are crucial for understanding the structure-property relationships in these compounds and exploring their applications in optoelectronic devices and sensors (Jachak et al., 2021).
Antimicrobial Activity
Thioxothiazolidinone derivatives have been synthesized with varying substituents to evaluate their antimicrobial activity. These compounds showed promising activity against a range of bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (Horishny et al., 2022).
Anti-inflammatory Activity
Derivatives of thioxothiazolidinone with specific structural modifications have been assessed for their anti-inflammatory activity. Some of these compounds exhibited significant activity, suggesting their potential for development into anti-inflammatory medications (Sunder & Maleraju, 2013).
properties
IUPAC Name |
3-[(5E)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S2/c1-17-7-3-6-11(17)9-13-14(19)18(16(22)23-13)12-5-2-4-10(8-12)15(20)21/h2-9H,1H3,(H,20,21)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPBRPUXOIRLKJ-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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